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Cat. No.: B2697916

An In-depth Technical Guide to the Molecular Structure of 4-Cyanofuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 4-
Cyanofuran-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry
and materials science. While specific experimental data for this molecule is not extensively
documented in publicly available literature, this guide synthesizes foundational chemical
principles and spectroscopic data from analogous structures to present a robust theoretical and
practical understanding of its key characteristics. We will explore its structural features,
propose a viable synthetic pathway, predict its spectroscopic signatures (NMR, IR, and Mass
Spectrometry), and discuss its potential applications, particularly in the realm of drug discovery.
This document is intended to serve as a valuable resource for researchers engaged in the
synthesis, characterization, and application of novel furan derivatives.

Introduction: The Scientific Merit of Substituted
Furans

The furan ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural
products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to
participate in various chemical interactions make it a versatile building block in drug design.[1]
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[2] The derivatization of the furan nucleus, particularly with functional groups like carboxylic
acids and nitriles, can significantly modulate a molecule's physicochemical and biological
properties.

4-Cyanofuran-2-carboxylic acid incorporates two key functional groups: a carboxylic acid at
the 2-position and a nitrile group at the 4-position. The carboxylic acid moiety is a common
feature in drug molecules, often involved in hydrogen bonding interactions with biological
targets and contributing to aqueous solubility.[3][4] The nitrile group is a versatile functional
group in drug design, acting as a bioisostere for other groups, participating in hydrogen
bonding, and improving metabolic stability.[5][6][7] The strategic placement of these groups on
the furan ring suggests that 4-Cyanofuran-2-carboxylic acid could serve as a valuable
intermediate for the synthesis of novel therapeutic agents.

Molecular Structure and Physicochemical
Properties

The fundamental characteristics of 4-Cyanofuran-2-carboxylic acid are derived from its
chemical formula, CeHsNOs3, and its molecular weight of approximately 137.09 g/mol .[8]

Table 1: Computed Physicochemical Properties of 4-

Cyanofuran-2-carboxylic acid

Property Value Source
Molecular Formula CeH3NOs3 PubChem|[8]
Molecular Weight 137.09 g/mol PubChem][8]
XLogP3 0.6 PubChem|[8]
Hydrogen Bond Donor Count 1 PubChem|[8]
Hydrogen Bond Acceptor

Count 4 PubChem|[8]
Rotatable Bond Count 1 PubChem|[8]

The planar furan ring, with the carboxylic acid and nitrile substituents, dictates the molecule's
overall geometry. The presence of both a hydrogen bond donor (-COOH) and multiple
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acceptors (the carbonyl oxygen, the furan oxygen, and the nitrile nitrogen) suggests the
potential for complex intermolecular interactions, which will influence its crystalline structure
and solubility.

Proposed Synthetic Pathway and Mechanistic
Considerations

A specific, documented synthesis for 4-Cyanofuran-2-carboxylic acid is not readily available
in the literature. However, based on established organic chemistry principles for the synthesis
of substituted furans, a plausible and efficient synthetic route can be proposed. A logical
approach would involve the introduction of the cyano group onto a pre-existing furan-2-
carboxylic acid derivative.

Retrosynthetic Analysis

A feasible retrosynthetic pathway for 4-Cyanofuran-2-carboxylic acid is outlined below. The
key transformation is the introduction of the cyano group at the 4-position of the furan ring.

G-Cyanofuran-z-carboxylic acicD

yanation

G—Bromofuran—2—carboxy|ic acia

Bromination

A4

Guran—Z—carboxylic aci(D
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Caption: Retrosynthetic analysis of 4-Cyanofuran-2-carboxylic acid.

Step-by-Step Experimental Protocol (Proposed)
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Step 1: Bromination of Furan-2-carboxylic acid

¢ Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a reflux condenser, dissolve furan-2-carboxylic acid in a suitable
solvent such as glacial acetic acid.

» Reagent Addition: Slowly add a solution of bromine in glacial acetic acid to the flask at room
temperature while stirring. The reaction is typically exothermic and should be controlled with
an ice bath if necessary.

e Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography
(TLC).

o Workup: Once the reaction is complete, pour the reaction mixture into ice-cold water to
precipitate the product. Filter the solid, wash with cold water until the filtrate is neutral, and
dry under vacuum to yield 4-Bromofuran-2-carboxylic acid.

Step 2: Cyanation of 4-Bromofuran-2-carboxylic acid

e Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert
atmosphere (e.g., nitrogen or argon), combine 4-Bromofuran-2-carboxylic acid, a cyanide
source (e.g., copper(l) cyanide), and a high-boiling point polar aprotic solvent such as N,N-
dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

o Catalysis: The addition of a palladium catalyst, such as Pd(PPhs)a4, can facilitate the
cyanation reaction.

e Reaction Conditions: Heat the reaction mixture to an elevated temperature (typically >100
°C) and stir for several hours.

» Reaction Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS.

o Workup and Purification: After cooling to room temperature, quench the reaction with an
agueous solution of ferric chloride or sodium cyanide to decompose any unreacted copper
cyanide. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic
layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced
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pressure. The crude product can be purified by column chromatography on silica gel to
afford 4-Cyanofuran-2-carboxylic acid.

Synthesis Workflow

4-Bromofuran-2-carboxylic acid 4-Cyanofuran-2-carboxylic acid

Purification
(Column Chromatography)
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Caption: Proposed workflow for the synthesis of 4-Cyanofuran-2-carboxylic acid.

Spectroscopic Characterization (Predicted)

The structural elucidation of 4-Cyanofuran-2-carboxylic acid would rely on a combination of
spectroscopic techniques. Based on the known spectral properties of furan derivatives,
carboxylic acids, and nitriles, we can predict the key features of its NMR, IR, and mass spectra.

'H and **C Nuclear Magnetic Resonance (NMR)
Spectroscopy

IH NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the
aromatic region corresponding to the two protons on the furan ring. The proton at the 3-position
will likely appear at a different chemical shift than the proton at the 5-position due to the
different electronic effects of the adjacent cyano and carboxylic acid groups. The carboxylic
acid proton will appear as a broad singlet at a downfield chemical shift, typically between 10-13

ppm.

13C NMR: The carbon NMR spectrum will show six distinct signals. The carbonyl carbon of the
carboxylic acid is expected to resonate in the range of 160-170 ppm. The carbon of the nitrile
group typically appears between 115-125 ppm. The four carbons of the furan ring will have
distinct chemical shifts reflecting their electronic environment.
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Table 2: Predicted NMR Chemical Shifts for 4-

Cyanofuran-2-carboxylic acid

Predicted *H Chemical

Predicted **C Chemical

Atom
Shift (ppm) Shift (ppm)

H-3 7.2-75 115-125
H-5 7.8-8.2 145 - 155
-COOH 10.0 - 13.0 (broad s) 160 - 170
C-2 140 - 150
C-3 115- 125
C-4 100 - 110
C-5 145 - 155
-C=N 115- 125

Infrared (IR) Spectroscopy

The IR spectrum of 4-Cyanofuran-2-carboxylic acid will be characterized by several key

absorption bands.[3][4][9]

O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300

cm~1, characteristic of the hydrogen-bonded carboxylic acid dimer.[3][9]

o C=N Stretch: A sharp, medium-to-strong intensity absorption band around 2230-2240 cm™1,

indicative of the nitrile group conjugated with the aromatic furan ring.

e C=0 Stretch: A strong, sharp absorption band in the region of 1700-1730 cm™1,

corresponding to the carbonyl group of the carboxylic acid. Conjugation with the furan ring

may shift this to a slightly lower wavenumber.

e C-O Stretch and O-H Bend: Absorptions in the fingerprint region (below 1500 cm™?)

corresponding to the C-O stretching and O-H bending vibrations of the carboxylic acid, as

well as vibrations of the furan ring.
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Mass Spectrometry (MS)

In a mass spectrum obtained by electron ionization (EI-MS), the molecular ion peak (M*) would
be observed at an m/z corresponding to the molecular weight of the molecule (approximately
137). Common fragmentation patterns would likely involve the loss of the hydroxyl group (-OH,
M-17), the carboxyl group (-COOH, M-45), and potentially the loss of carbon monoxide (-CO,
M-28) from the furan ring.

Potential Applications in Drug Discovery and
Materials Science

The unique combination of a furan scaffold, a carboxylic acid, and a nitrile group makes 4-
Cyanofuran-2-carboxylic acid an attractive starting point for the development of novel
compounds with potential therapeutic or material applications.

e Medicinal Chemistry: The furan-2-carboxylic acid moiety is present in compounds with a
wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer
properties.[1] Recent studies have also highlighted the potential of furan-2-carboxylic acid
derivatives as anti-gluconeogenesis agents for the treatment of type 2 diabetes.[10] The
nitrile group can act as a key pharmacophore, and its incorporation has been a successful
strategy in the development of numerous FDA-approved drugs.[6][11] The linear geometry
and electron-withdrawing nature of the nitrile can enhance binding affinity to target proteins.

[6]

o Materials Science: Furan-based compounds, particularly dicarboxylic acids, are being
explored as renewable building blocks for the synthesis of polyesters and polyamides with
novel properties. The presence of the nitrile group could be exploited for further
polymerization or cross-linking reactions.

Conclusion

4-Cyanofuran-2-carboxylic acid is a molecule with significant potential, stemming from the
synergistic combination of its furan core and its carboxylic acid and nitrile functionalities. While
detailed experimental characterization is not yet widely reported, this guide has provided a
comprehensive overview of its predicted molecular structure, a plausible synthetic route, and its
expected spectroscopic profile. The insights presented herein are intended to facilitate further
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research and development involving this promising compound, paving the way for new
discoveries in both medicine and materials science.

References
o Vertex Al Search. (n.d.). Exploring Chemical Synthesis: The Role of Nitriles in Pharma.

e Zheng, Y., & Zhan, C. (2021). Nitrile-containing pharmaceuticals: target, mechanism of
action, and their SAR studies. European Journal of Medicinal Chemistry, 223, 113639.

o Wikipedia. (n.d.). Nitrile.

e Dou, D., & Liu, X. (2023). Application of Nitrile in Drug Design. Molecules, 28(15), 5894.

e Zheng, Y., & Zhan, C. (2021). Nitrile-containing pharmaceuticals: target, mechanism of
action, and their SAR studies. European Journal of Medicinal Chemistry, 223, 113639.

e PubChem. (n.d.). 4-Cyanofuran-2-carboxylic acid.

e BioWorld. (2023). Furan-2-carboxylic acid derivative shows improved anti-gluconeogenesis
potency in vivo.

e BenchChem. (n.d.).

e Rojas-Duran, F., et al. (2024). Diversity-Oriented Synthesis and Antibiofilm Evaluation of
Furan-2-carboxamides. Chemistry — A European Journal, e202400879.

e ChemicalBook. (n.d.). 4-CYANOFURAN-2-CARBOXYLICACID | 1369496-50-3.

e MDPI. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid.

o Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

e Organic Syntheses. (n.d.). 2-FURANCARBOXYLIC ACID AND 2-FURYL CARBINOL.

o Wikipedia. (n.d.). 2-Furoic acid.

e Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide.

e PubChem. (n.d.). 4-Aminofuran-2-Carboxylic Acid.

o OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.

e PubChem. (n.d.). 2-Furancarboxylic acid.

e Organic Chemistry Portal. (n.d.). Furan synthesis.

 Britannica. (2023). Carboxylic acid - Nitriles, Synthesis, Reactions.

o Wikipedia. (n.d.). 2-Furonitrile.

o Arkat USA. (n.d.). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic
acid using carbon dioxide.

e ChemicalBook. (n.d.). 5-(4-CYANOPHENYL)FURAN-2-CARBOXYLIC ACID METHYL
ESTER.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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